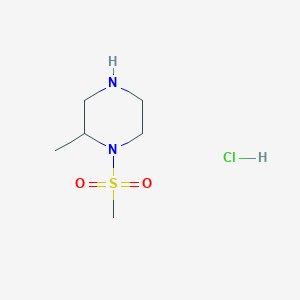

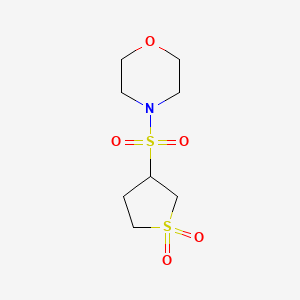

![molecular formula C21H16Cl2N2O B2381320 1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole CAS No. 476324-63-7](/img/structure/B2381320.png)

1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound with the molecular formula C21H16Cl2N2O . It is a derivative of benzimidazole, a type of organic compound that is part of many pharmaceuticals and agrochemicals .

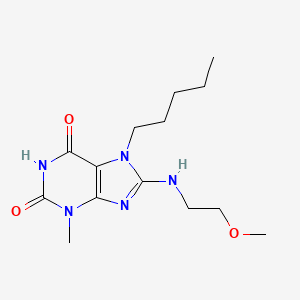

Molecular Structure Analysis

The molecular structure of “1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole” consists of a benzimidazole core, a benzyl group, and a 2,4-dichlorophenoxy)methyl group . The benzimidazole core is a bicyclic heteroarene, a type of organic compound with two adjacent carbon rings .

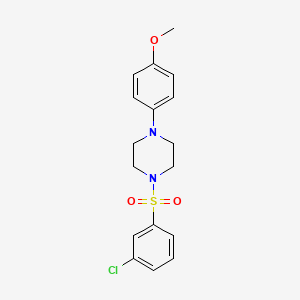

Scientific Research Applications

Insect Growth Regulation

1-benzyl-2-methylbenzimidazoles (BMBIs), a class of compounds to which 1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole belongs, have been found to exhibit insect growth-regulating activity. They have been tested against Bombyx mori, a lepidopteran model insect, and have shown to inhibit development and cause acute lethality .

Pharmacological Activities

Benzimidazole derivatives, including 1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole, have significant importance as chemotherapeutic agents in diverse clinical conditions. They have been associated with a wide range of biological activities and are considered promising therapeutic candidates .

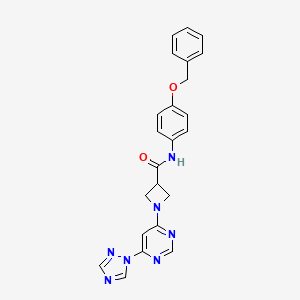

Dopant in Silicone Elastomer

This compound can be used as a dopant to dope silicone elastomer for the formation of 3D biocompatible scaffolds .

Two Photon Polymerization

It can also be used in two photon polymerization for the micro-fabrication of 3D hydrogels for potential biomedical and tissue engineering applications .

Corrosion Inhibition

Benzimidazole derivatives can be used as corrosion inhibitors. They can be added to acidic solutions to prevent or slow down the corrosion process .

Antifungal Activity

Compounds bearing the benzimidazole nucleus, such as 1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole, have demonstrated antifungal activity against strains of fungus like Candida albicans and Rhizopus oryzae .

Future Directions

Benzimidazole derivatives, including “1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole”, continue to be a focus of research due to their wide range of therapeutic applications . Future research may focus on optimizing the synthesis process, exploring new chemical reactions, and investigating their potential uses in pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of “1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole” is the yeast of the Candida genus . The compound has demonstrated antifungal activity against these organisms in vitro .

Biochemical Pathways

Given the compound’s antifungal activity, it likely interferes with essential biochemical pathways in candida species, leading to their death or inhibited growth .

Result of Action

The result of the compound’s action is the inhibition of growth or death of Candida species, as evidenced by its in vitro antifungal activity . This suggests that the compound could potentially be used in the treatment of infections caused by these organisms.

properties

IUPAC Name |

1-benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O/c22-16-10-11-20(17(23)12-16)26-14-21-24-18-8-4-5-9-19(18)25(21)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUGVWSMYXQVIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)

![2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide](/img/structure/B2381257.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)